N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide is a synthetic small molecule featuring a butanamide linker connecting an imidazole and an indole moiety. The indole ring is substituted with an isopropyl group at the N1 position, while the imidazole is linked via an ethyl group to the amide backbone. This compound is structurally inspired by histamine-derived ligands targeting G-protein-coupled receptors (GPCRs), particularly the histamine H4 receptor (H4R), as suggested by its imidazole core and indole-based substitutions .
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C20H26N4O/c1-15(2)24-13-16(18-7-3-4-8-19(18)24)6-5-9-20(25)22-11-10-17-12-21-14-23-17/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
HDCFBYPAHWDOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates separately, followed by their coupling through a suitable linker.
Imidazole Synthesis: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Indole Synthesis: The indole ring can be synthesized using methods like the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the imidazole and indole intermediates through a butanamide linker. This can be achieved using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or indole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and indole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzimidazole-Based Derivatives
Compounds such as 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one () share a benzimidazole scaffold but lack the butanamide linker and indole moiety. These derivatives are synthesized via N-alkylation and cyclization steps, with substituents (e.g., methyl or isopropyl) influencing lipophilicity and receptor binding.
Key Differences :
- Synthetic Routes : Benzimidazoles rely on Na₂S₂O₄-mediated nitro reduction (), whereas the target compound requires acylation of preformed indole-imidazole intermediates.
- Bioactivity : Benzimidazoles are often explored as kinase inhibitors, contrasting with the GPCR-targeting profile of the imidazole-indole hybrid .
Indole-Imidazole Hybrids
N-(2-(1H-Indol-3-yl)-ethyl)-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-amine (Compound 151, )
This compound shares structural motifs with the target molecule, including an indole and imidazole, but differs in its pyridine linker and methylthio substitution.
Functional Insights :
Patent-Based Butanamide Derivatives
A patented compound, N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (), shares the butanamide core but incorporates a sugar-like tetrahydropyran moiety. This structural complexity increases molecular weight (>600 g/mol) and introduces polar hydroxyl groups, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound.
Critical Contrasts :
- Substituent Strategy : The target compound prioritizes compact, lipophilic groups (isopropyl, imidazole), whereas the patented derivative uses bulky, hydrophilic substitutions for solubility-driven applications .
- Synthesis Complexity : The patented compound requires multi-step protection/deprotection (e.g., benzyl groups in ), contrasting with the target’s straightforward acylation approach .
Research Findings and Pharmacological Implications
- H4R Agonism: The target compound’s imidazole-ethylamide structure aligns with known H4R agonists (), but its indole-isopropyl substitution may reduce off-target effects on H1/H2 receptors observed in simpler imidazole derivatives .
- Kinase Inhibition Potential: Structural analogs like Compound 151 () demonstrate CK1δ inhibition, suggesting the target compound could be repurposed for kinase studies with minor modifications .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring and an indole moiety, which are known for their biological significance. The molecular formula is , indicating a complex structure that may contribute to its pharmacological properties.
Research indicates that compounds with imidazole and indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as aromatase and aldosterone synthase, suggesting that this compound may exhibit similar inhibitory effects .
- Receptor Modulation : The imidazole ring can interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation and metabolic processes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:
- Aromatase Inhibition : Similar compounds have shown IC50 values in the nanomolar range for aromatase inhibition, which is critical in the treatment of hormone-dependent cancers .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Lead Compound | 47 | Aromatase |
| R-fadrozole | 6.0 | Aromatase |
Case Studies
Recent literature highlights the therapeutic potential of imidazole derivatives in treating various diseases:
- Neurodegenerative Disorders : Imidazole compounds have been studied for their neuroprotective effects, suggesting a role in managing conditions like Alzheimer's disease .
- Cardiovascular Health : Research indicates that imidazole derivatives can modulate blood pressure and heart function through their action on mineralocorticoid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
